N-(6-Methoxyquinolin-5-yl)prop-2-enamide
Description
N-(6-Methoxyquinolin-5-yl)prop-2-enamide is a synthetic acrylamide derivative characterized by a quinoline core substituted with a methoxy group at position 6 and a propenamide moiety at position 3.
Properties
IUPAC Name |
N-(6-methoxyquinolin-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-12(16)15-13-9-5-4-8-14-10(9)6-7-11(13)17-2/h3-8H,1H2,2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRCLKKKHCVFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CC=C2)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methoxyquinolin-5-yl)prop-2-enamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyquinoline, which is commercially available or can be synthesized from quinoline through methoxylation.
Amidation Reaction: The 6-methoxyquinoline is then subjected to an amidation reaction with prop-2-enamide.
Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(6-Methoxyquinolin-5-yl)prop-2-enamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form various reduced quinoline derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(6-Methoxyquinolin-5-yl)prop-2-enamide is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of fluorescent sensors and other analytical tools .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets, including enzymes and receptors .
Medicine: While not used therapeutically, this compound and its derivatives are investigated for their potential antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes, particularly those involving quinoline-based compounds .
Mechanism of Action
The mechanism of action of N-(6-Methoxyquinolin-5-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the amide linkage play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(6-Methoxyquinolin-5-yl)prop-2-enamide and related compounds:
Key Structural and Functional Insights
Core Aromatic System: The quinoline core in this compound distinguishes it from phenyl-based analogs like andamertinib or osimertinib. Quinoline derivatives are known for enhanced membrane permeability due to their planar aromatic structure, which may influence bioavailability compared to bulkier substituted phenyl systems .
Substituent Effects: Methoxy Groups: The 6-methoxy group in the target compound may sterically hinder interactions compared to smaller substituents (e.g., 4-methoxy in andamertinib). However, methoxy groups generally improve metabolic stability by reducing oxidative degradation . Acrylamide Reactivity: The propenamide moiety enables covalent binding to cysteine residues in kinase targets (e.g., EGFR in osimertinib). This feature is absent in non-acrylamide anti-inflammatory amides like Compound 4 from .
Biological Activity: Anti-inflammatory vs. Anticancer: Plant-derived amides (e.g., Compound 4, 6, 7 in ) exhibit anti-inflammatory activity via non-covalent mechanisms (e.g., COX inhibition), whereas acrylamide-containing compounds (e.g., osimertinib) target kinases through covalent modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
